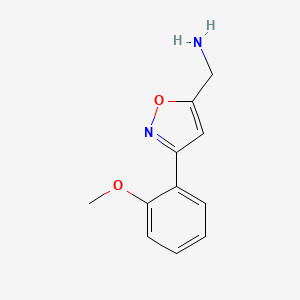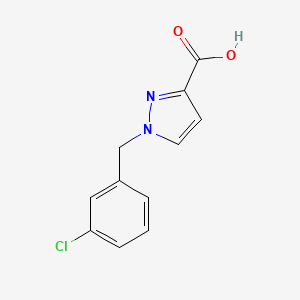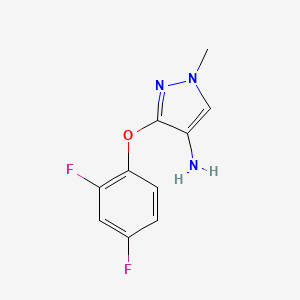![molecular formula C18H17N7O5 B10908763 2-{bis[(5-nitro-1H-benzimidazol-2-yl)methyl]amino}ethanol](/img/structure/B10908763.png)
2-{bis[(5-nitro-1H-benzimidazol-2-yl)methyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{bis[(5-nitro-1H-benzimidazol-2-yl)methyl]amino}ethanol is a complex organic compound featuring a benzimidazole core structure Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bis[(5-nitro-1H-benzimidazol-2-yl)methyl]amino}ethanol typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions.
Alkylation: The nitrated benzimidazole is then alkylated with a suitable alkylating agent, such as bromoethanol, in the presence of a base like potassium carbonate to introduce the ethanol moiety.
Final Coupling: The final step involves coupling the alkylated benzimidazole with a bis(aminomethyl) compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, using lithium aluminum hydride can reduce the nitro groups to amines.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), concentrated sulfuric acid, nitric acid.
Major Products Formed
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or further nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{bis[(5-nitro-1H-benzimidazol-2-yl)methyl]amino}ethanol can be used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in catalysis and materials science.
Biology
The compound’s benzimidazole core is known for its biological activity. It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent. The nitro groups may enhance its ability to interact with biological targets.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. Benzimidazole derivatives are already used in various drugs, and this compound could offer new avenues for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its ability to form complexes with metals could be exploited in the design of new catalysts.
Mechanism of Action
The mechanism of action of 2-{bis[(5-nitro-1H-benzimidazol-2-yl)methyl]amino}ethanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The nitro groups could undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(5-nitro-1H-benzimidazol-2-yl)ethanol: Lacks the bis(aminomethyl) moiety.
2-{bis[(1H-benzimidazol-2-yl)methyl]amino}ethanol: Lacks the nitro groups.
2-{bis[(5-amino-1H-benzimidazol-2-yl)methyl]amino}ethanol: Contains amino groups instead of nitro groups.
Uniqueness
2-{bis[(5-nitro-1H-benzimidazol-2-yl)methyl]amino}ethanol is unique due to the presence of both nitro groups and the bis(aminomethyl) moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17N7O5 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[bis[(6-nitro-1H-benzimidazol-2-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C18H17N7O5/c26-6-5-23(9-17-19-13-3-1-11(24(27)28)7-15(13)21-17)10-18-20-14-4-2-12(25(29)30)8-16(14)22-18/h1-4,7-8,26H,5-6,9-10H2,(H,19,21)(H,20,22) |
InChI Key |
XVYCXGPPINXPFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CN(CCO)CC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-YL]methanone](/img/structure/B10908687.png)



![5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10908710.png)
![4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10908715.png)
![(diethylamino)methyl 4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate](/img/structure/B10908723.png)
![N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-fluorobenzohydrazide](/img/structure/B10908727.png)
![4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10908732.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10908735.png)
![1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10908738.png)
![N'-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide](/img/structure/B10908741.png)

![2-{[5-(4-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B10908757.png)
